

Toxicological Profile of 4,6-Di-tert-butylresorcinol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,6-Di-tert-butylresorcinol**

Cat. No.: **B1329516**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available toxicological data for **4,6-Di-tert-butylresorcinol** (CAS No. 5374-06-1). A comprehensive search of scientific literature and regulatory databases has revealed a significant lack of detailed toxicological studies for this specific substance. The information presented herein is based on limited data from safety data sheets and supplier information. Data for structurally related compounds is provided for context and comparative purposes only and should not be considered representative of the toxicological profile of **4,6-Di-tert-butylresorcinol**.

Introduction

4,6-Di-tert-butylresorcinol, also known as 4,6-bis(1,1-dimethylethyl)-1,3-benzenediol, is a substituted resorcinol.^[1] Resorcinol and its derivatives are used in various industrial and commercial applications, including as antioxidants in polymers and rubber, and potentially in the cosmetic and pharmaceutical industries.^{[1][2]} Given the potential for human exposure, a thorough understanding of the toxicological profile of **4,6-Di-tert-butylresorcinol** is essential for risk assessment and safe handling. This technical guide provides a summary of the available toxicological data and highlights the existing data gaps.

Hazard Identification

The primary source of toxicological information for **4,6-Di-tert-butylresorcinol** comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.^[3]

Table 1: GHS Hazard Classification for **4,6-Di-tert-butylresorcinol**[3]

Hazard Class	Hazard Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)	Category 3	H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Long-term Hazard	Category 4	H413: May cause long lasting harmful effects to aquatic life

Toxicological Data (Data Gap)

A comprehensive search for quantitative toxicological data for **4,6-Di-tert-butylresorcinol** yielded no specific studies. The following sections detail the significant data gaps for key toxicological endpoints.

Acute Toxicity

No data on the acute oral, dermal, or inhalation toxicity (e.g., LD50 or LC50 values) for **4,6-Di-tert-butylresorcinol** were found in the public domain.

Repeated Dose Toxicity

There are no publicly available studies on the sub-acute, sub-chronic, or chronic toxicity of **4,6-Di-tert-butylresorcinol**. Therefore, No Observed Adverse Effect Levels (NOAELs) or Lowest Observed Adverse Effect Levels (LOAELs) have not been established.

Genotoxicity

No in vitro or in vivo genotoxicity studies, such as the Ames test, chromosomal aberration assay, or micronucleus test, were found for **4,6-Di-tert-butylresorcinol**.

Carcinogenicity

There are no available studies to assess the carcinogenic potential of **4,6-Di-tert-butylresorcinol**.

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of **4,6-Di-tert-butylresorcinol** were identified.

Experimental Protocols (General)

In the absence of specific studies for **4,6-Di-tert-butylresorcinol**, this section provides a general overview of standard experimental protocols for key toxicological endpoints, based on OECD guidelines. These are provided as a reference for the type of studies that would be required to fill the existing data gaps.

Table 2: General Experimental Protocols for Key Toxicological Endpoints

Endpoint	Test Guideline	Brief Protocol Description
Acute Oral Toxicity	OECD 420, 423, 425	Administration of the test substance by oral gavage to fasted animals (typically rodents) at one or a series of dose levels. Observations for mortality and clinical signs of toxicity are made over a 14-day period.
Skin Irritation	OECD 439 (In Vitro)	The test substance is applied topically to a reconstructed human epidermis model. Cell viability is measured after a defined exposure and post-incubation period to assess irritation potential.
Eye Irritation	OECD 492 (In Vitro)	The test substance is applied to a reconstructed human cornea-like epithelium model. Tissue viability is assessed to predict the potential for eye irritation.
Bacterial Reverse Mutation Test (Ames Test)	OECD 471	Histidine-dependent strains of <i>Salmonella typhimurium</i> and a tryptophan-dependent strain of <i>Escherichia coli</i> are exposed to the test substance with and without metabolic activation. A positive result is indicated by a significant increase in the number of revertant colonies.
In Vitro Mammalian Chromosomal Aberration Test	OECD 473	Cultured mammalian cells are exposed to the test substance with and without metabolic activation. Cells are harvested

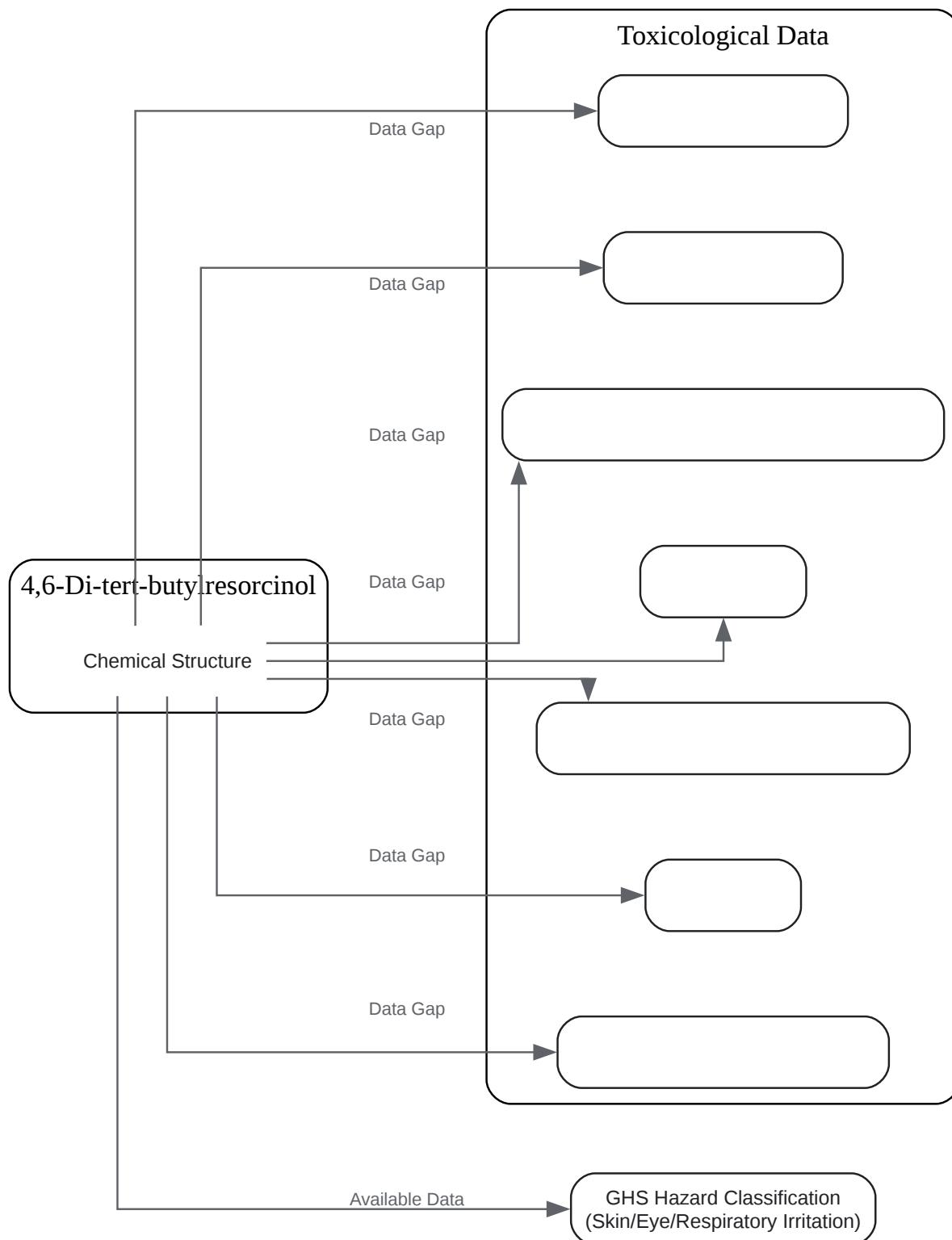
at a suitable time, and metaphase chromosomes are examined for structural aberrations.

In Vivo Mammalian Erythrocyte
Micronucleus Test OECD 474

The test substance is administered to rodents. Bone marrow or peripheral blood is collected, and immature erythrocytes are analyzed for the presence of micronuclei, which are indicative of chromosomal damage.

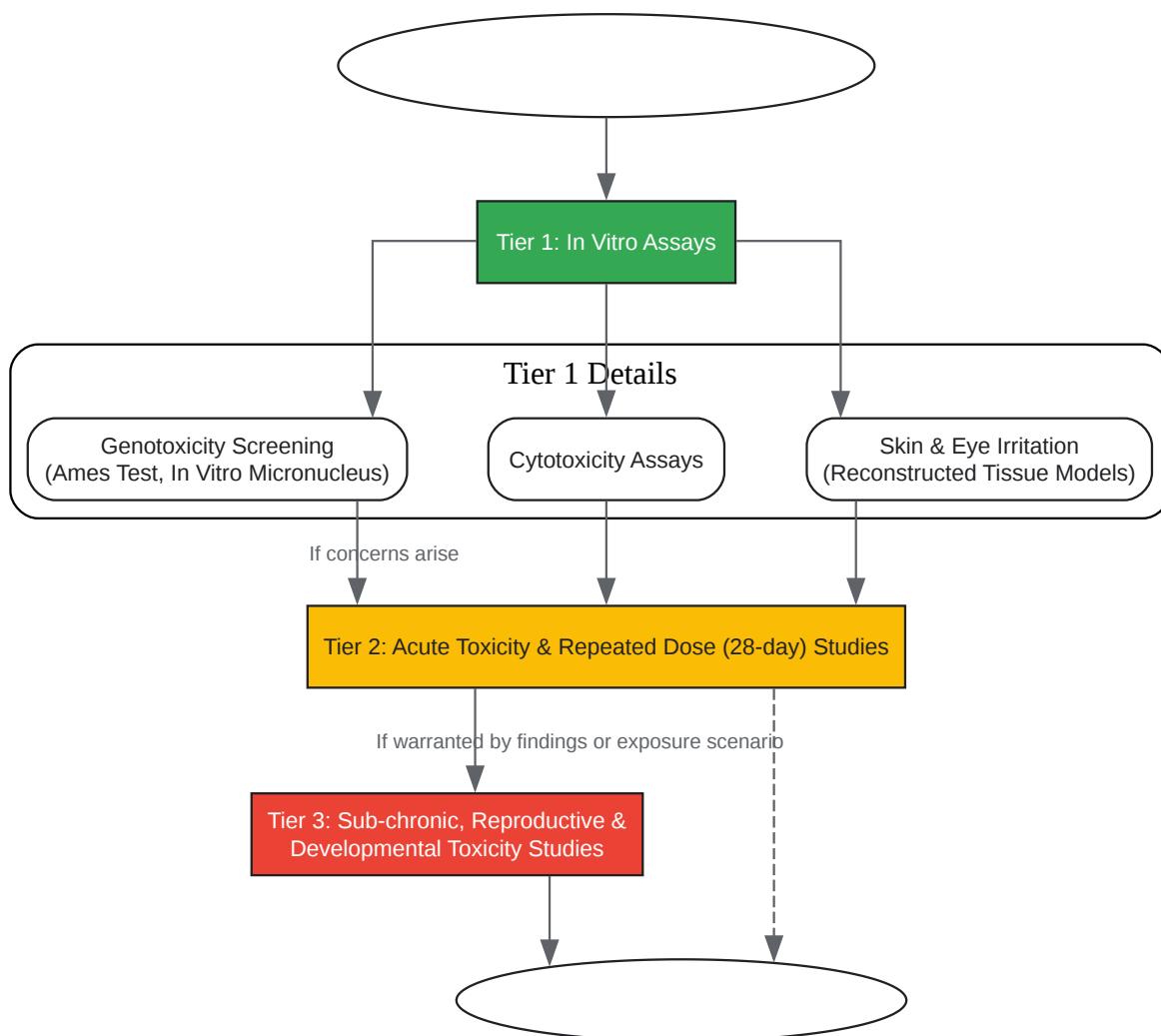
Repeated Dose 28-day Oral
Toxicity Study OECD 407

The test substance is administered daily by oral gavage to rodents at three or more dose levels for 28 days. Clinical observations, body weight, food/water consumption, hematology, clinical biochemistry, and histopathology are evaluated to determine the NOAEL.


Signaling Pathways and Mechanisms of Toxicity (Data Gap and Surrogate Information)

No studies were identified that investigated the specific signaling pathways or mechanisms of toxicity for **4,6-Di-tert-butylresorcinol**.

For context, the parent compound, resorcinol, has been shown to have effects on the thyroid gland, primarily through the inhibition of thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis.^{[4][5]} This can lead to goitrogenic effects at high doses.^[5] However, it is unknown if the bulky tert-butyl groups in **4,6-Di-tert-butylresorcinol** would sterically hinder interaction with thyroid peroxidase or if other mechanisms of toxicity would be more prominent.


Another related compound, 4-n-butylresorcinol, is a well-documented inhibitor of tyrosinase, the key enzyme in melanin synthesis.[6][7] Its mechanism of action in reducing hyperpigmentation is through competitive inhibition of this enzyme.[8] While this provides insight into the biological activity of a substituted resorcinol, it is related to its therapeutic effect rather than a toxicological pathway.

Due to the lack of specific information for **4,6-Di-tert-butylresorcinol**, a signaling pathway diagram for its toxicity cannot be constructed. Instead, a logical diagram illustrating the current data gaps is provided below.

[Click to download full resolution via product page](#)

Caption: Logical diagram illustrating the significant data gaps in the toxicological profile of **4,6-Di-tert-butylresorcinol**.

To address these data gaps, a tiered approach to toxicological testing could be employed. The following diagram illustrates a general workflow for such an assessment.

[Click to download full resolution via product page](#)

Caption: A generalized tiered workflow for the toxicological assessment of a data-poor substance like **4,6-Di-tert-butylresorcinol**.

Conclusion

The publicly available toxicological data for **4,6-Di-tert-butylresorcinol** is insufficient to conduct a comprehensive risk assessment. While GHS classifications indicate potential for skin, eye, and respiratory irritation, there is a critical lack of quantitative data for acute and repeated dose toxicity, as well as for genotoxicity, carcinogenicity, and reproductive/developmental toxicity. Furthermore, there is no information on the metabolic fate or mechanisms of toxicity for this compound. To adequately characterize the toxicological profile of **4,6-Di-tert-butylresorcinol**, further studies following established guidelines are necessary. Researchers and drug development professionals should exercise caution and implement appropriate safety measures when handling this compound, based on the available hazard information and the significant data gaps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 5374-06-1: 4,6-Di-tert-butylresorcinol | CymitQuimica [cymitquimica.com]
- 2. carlroth.com [carlroth.com]
- 3. 4,6-Di-tert-butylresorcinol | C14H22O2 | CID 79337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Resorcinol (CICADS 71, 2006) [inchem.org]
- 5. Toxicology review and risk assessment of resorcinol: thyroid effects. | Sigma-Aldrich [merckmillipore.com]
- 6. Assessment of efficacy, safety, and tolerability of 4-n-butylresorcinol 0.3% cream: an Indian multicentric study on melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-n-butylresorcinol, a depigmenting agent used in cosmetics, reacts with tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Toxicological Profile of 4,6-Di-tert-butylresorcinol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329516#toxicological-data-for-4-6-di-tert-butylresorcinol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com